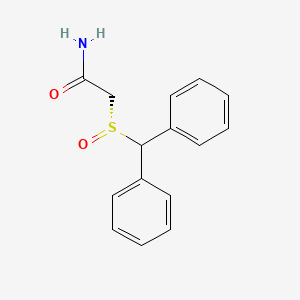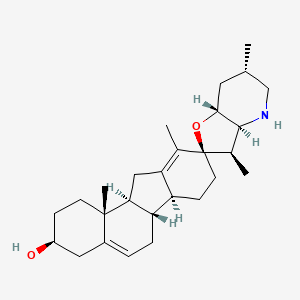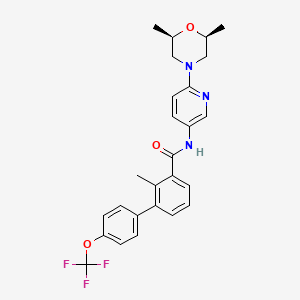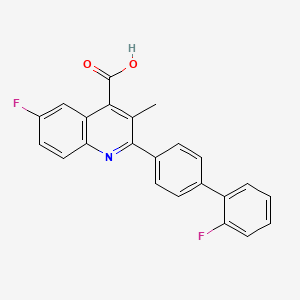
Brequinar
Übersicht
Beschreibung
Brequinar (DuP-785) is a drug that acts as a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase . It blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth . This compound was invented by DuPont Pharmaceuticals in the 1980s .
Synthesis Analysis
A novel convergent synthesis of this compound-based probes has been disclosed . This includes a 16-step convergent synthesis of the first this compound-PROTAC and a four-step approach towards the first mitochondrial-directed this compound probe . Both the PROTAC and mitochondria-directed probe of this compound possess cytotoxicity superior to this compound in a colony formation assay .
Molecular Structure Analysis
This compound’s molecular formula is C23H15F2NO2 . It has a molar mass of 375.37 g/mol . The structure of this compound has been analyzed using various techniques, including molecular docking and dynamic simulations .
Chemical Reactions Analysis
This compound is a potent inhibitor of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway . It has been evaluated in multiple clinical trials as a potential treatment for cancer .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 375.37 . It is soluble at 25 mg/mL in DMSO . The storage conditions for this compound powder are -20°C for 3 years and 4°C for 2 years .
Wissenschaftliche Forschungsanwendungen
Krebs-Immuntherapie
Brequinar hat sich als wirksam bei der Durchsetzung der Differenzierung von myeloid abgeleiteten Suppressorzellen (MDSCs) erwiesen, die bekanntermaßen die Antitumor-Immunität bei verschiedenen Krebsarten behindern . Durch die Hemmung der Dihydroorotat-Dehydrogenase (DHODH) zeigt this compound eine Zytotoxizität bei hämatologischen Malignomen . Es wurde gezeigt, dass this compound die terminale Differenzierung von MDSCs wiederherstellen kann, wodurch die Wirksamkeit der Immuncheckpoint-Blockadetherapie verbessert wird .
Behandlung von Brustkrebs
Im Kontext von Brustkrebs wurde this compound angepasst, um MDSCs durch Steigerung der Knochenmarkprogenitorzellen zu schwächen . Dieser Ansatz hat einen alternativen Weg für Krebserkrankungen eröffnet, die auf konventionelle Therapien nicht ansprechen .
Targeting des Pyrimidin-Stoffwechsels
This compound ist ein potenter und spezifischer Inhibitor von DHODH . Es wurde verwendet, um den Pyrimidin-Stoffwechsel zu zielen, der für die Aufrechterhaltung grundlegender Zellfunktionen wie der DNA- und RNA-Biosynthese notwendig ist . Dysfunktionen im Pyrimidin-Stoffwechsel sind eng mit der Progression von Krebs verbunden .
Präzisions-Krebsmedizin
Im Zeitalter der Präzisions-Krebsmedizin wurde this compound wegen seines Potenzials zur gezielten Beeinflussung des Pyrimidin-Stoffwechsels in Betracht gezogen . Das Zusammenspiel von onkogener Signalgebung und Pyrimidinsynthese bei der Tumorentstehung wurde untersucht, und die Rolle von this compound in diesem Zusammenhang wird derzeit erforscht .
Behandlung von soliden Tumor-Malignomen
This compound wurde in frühen klinischen Studien für Patienten mit fortgeschrittenen soliden Tumor-Malignomen eingesetzt . Es ist jedoch wichtig zu beachten, dass es Berichte über schwerwiegende toxische Wirkungen gibt .
Forschung zu Virusinfektionen
Auch wenn es sich nicht direkt um eine Anwendung handelt, ist es erwähnenswert, dass this compound im Zusammenhang mit Virusinfektionen getestet wurde . Es wurde jedoch festgestellt, dass die Anwendung von this compound auf infizierte Zellen nicht ausreicht, um die Zellen vor einer virusinduzierten Mortalität zu schützen .
Wirkmechanismus
Target of Action
Brequinar is a potent and selective inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH) . DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis .
Mode of Action
This compound acts by binding to DHODH and inhibiting its activity . This inhibition blocks the synthesis of pyrimidine-based nucleotides in the body, thereby inhibiting cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts this pathway, leading to a decrease in the production of pyrimidines, which are essential components of DNA and RNA . This disruption can affect various cellular processes, including cell proliferation and survival .
Pharmacokinetics
It has been reported that this compound has a half-life of approximately 12 hours in vivo .
Result of Action
The inhibition of DHODH by this compound leads to a decrease in the synthesis of pyrimidines, which can result in the inhibition of cell growth . Additionally, this compound has been shown to induce changes in the tricarboxylic acid (TCA) cycle metabolites, including succinate and fumarate .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of cancer, the tumor microenvironment can play a significant role in modulating the response to this compound
Safety and Hazards
Zukünftige Richtungen
Brequinar has been investigated as an immunosuppressant for preventing rejection after organ transplant and also as an anti-cancer drug . It has also been researched as part of a potential combination therapy for some cancers . Currently, Clear Creek Bio is developing this compound as a potential treatment for COVID-19 .
Biochemische Analyse
Biochemical Properties
Brequinar interacts with the enzyme DHODH, which plays a critical role in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine-based nucleotides, essential components of DNA and RNA .
Cellular Effects
This compound has been shown to inhibit cell growth in various types of cells, including myeloid-derived suppressor cells (MDSCs) and glioblastoma cells . It exerts its effects by causing pyrimidine depletion, which leads to the inhibition of DNA and RNA synthesis, cell cycle arrest, and ultimately, cell death .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of DHODH . This inhibition blocks the synthesis of pyrimidine-based nucleotides, leading to a decrease in the available nucleotides for DNA and RNA synthesis . This results in cell cycle arrest and cell death .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to maintain its inhibitory effects on DHODH from 24 to 72 hours post-inoculation . It has also been reported that this compound shows cytotoxicity in hematological malignancy .
Dosage Effects in Animal Models
In animal models, this compound has been shown to suppress tumor growth at dosages of 20-40 mg/kg/day
Metabolic Pathways
This compound is involved in the de novo pyrimidine biosynthesis pathway . It inhibits the enzyme DHODH, disrupting the synthesis of pyrimidine-based nucleotides .
Subcellular Localization
This compound targets DHODH, an enzyme located in the inner membrane of mitochondria Therefore, it can be inferred that this compound localizes to the mitochondria to exert its effects
Eigenschaften
IUPAC Name |
6-fluoro-2-[4-(2-fluorophenyl)phenyl]-3-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15F2NO2/c1-13-21(23(27)28)18-12-16(24)10-11-20(18)26-22(13)15-8-6-14(7-9-15)17-4-2-3-5-19(17)25/h2-12H,1H3,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHEZJEYUWHETKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=CC(=C2)F)N=C1C3=CC=C(C=C3)C4=CC=CC=C4F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
96201-88-6 (hydrochloride salt) | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00242165 | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96187-53-0 | |
| Record name | Brequinar | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96187-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Brequinar [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096187530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Brequinar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03523 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Brequinar | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00242165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BREQUINAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5XL19F49H6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

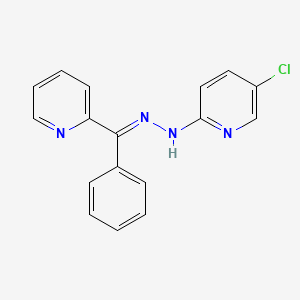

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)
